molecular formula C17H16N2O6S B446030 methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B446030
M. Wt: 376.4g/mol
InChI Key: NHIAQRNQVINIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({3-nitro-4-methoxybenzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This particular compound features a unique structure that combines a nitrobenzoyl group, a methoxy group, and a cyclopenta[b]thiophene core, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-halobenzonitrile and methyl thioglycolate in the presence of a base like triethylamine.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a nucleophilic substitution reaction using 3-nitro-4-methoxybenzoyl chloride and the amine derivative of the cyclopenta[b]thiophene core.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed.

Properties

Molecular Formula

C17H16N2O6S

Molecular Weight

376.4g/mol

IUPAC Name

methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H16N2O6S/c1-24-12-7-6-9(8-11(12)19(22)23)15(20)18-16-14(17(21)25-2)10-4-3-5-13(10)26-16/h6-8H,3-5H2,1-2H3,(H,18,20)

InChI Key

NHIAQRNQVINIGK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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